3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile is a heterocyclic compound that belongs to the class of pyridazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways. The structure of this compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, along with a carbonitrile group and a methyl-substituted prop-2-yn-1-yl amino group.
This compound can be classified under the category of heterocyclic compounds, specifically within the subcategory of pyridazine derivatives. Heterocycles are compounds that contain rings composed of at least one atom that is not carbon, and they are often found in many natural products and pharmaceuticals. The specific classification of 3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile highlights its potential utility in drug discovery and development, particularly in the context of developing new therapeutic agents.
The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile can be achieved through several methods, including:
The technical details of these synthetic methods often involve:
The molecular structure of 3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile can be depicted as follows:
This structure includes:
The molecular weight of this compound is approximately 178.20 g/mol. Its structural formula can be represented in various chemical drawing software, allowing visualization of bond angles and molecular geometry.
3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile is known to participate in several chemical reactions:
These reactions often require specific conditions such as:
The mechanism by which 3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile exerts its biological effects typically involves:
Research has indicated that compounds with similar structures may exhibit potent inhibitory effects on certain kinases or other proteins involved in cellular signaling pathways, thus highlighting their potential therapeutic applications.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are essential for confirming the identity and purity of synthesized compounds.
3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile shows promise in various scientific applications:
Multi-component reactions (MCRs) offer atom-economical pathways for constructing the pyridazine core of 3-[methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile (C9H8N4). The scaffold can be assembled via in situ Knoevenagel condensation-cyclization sequences involving malononitrile derivatives, aldehydes, and hydrazine hydrate. For example, ethanol/pyridine (3:1) systems at 80–100°C facilitate pyridazine formation through Pinner-type cyclization, achieving bond-forming indices (BFI) of up to 5 via concurrent C–C, C–N, and C–O bond formations [9]. Taurine-catalyzed aqueous MCRs further enhance sustainability, enabling pyrano[2,3-c]pyrazole intermediates relevant to pyridazine functionalization in 85–92% yields under mild conditions (80°C, 2 h) [2]. Key advantages include:
Table 1: MCR Approaches for Pyridazine Core Synthesis
Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Features |
---|---|---|---|---|
Malononitrile, aldehydes, hydrazine | Piperidine/H2O | 25 | 85–93 | 20-min reaction, gram-scale feasible |
Aldehydes, malononitrile, β-ketoesters | Taurine/H2O | 80 | 85–92 | Recyclable catalyst, antibacterial intermediates |
Salicylaldehyde, malononitrile dimer, cyanoacetohydrazide | Pyridine/EtOH | Reflux | 83 | One-pot, BFI=5, no column purification |
The prop-2-yn-1-yl amino moiety is installed via N-alkylation of pyridazinone intermediates using propargyl bromide. Optimized conditions employ:
Table 2: Alkylation Strategies for Prop-2-yn-1-yl Installation
Alkylating Agent | Base/Solvent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Propargyl bromide | K2CO3/DMF | 60°C, 6 h | 91 | N-Alkylation preferred |
Propargyl mesylate | Et3N/CH3CN | RT, 12 h | 78 | Competing O-alkylation |
3-Bromopropyne | NaH/THF | 0°C→RT, 3 h | 85 | High N-selectivity |
The terminal alkyne of the prop-2-yn-1-yl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding triazole-linked hybrids with enhanced bioactivity. Key applications:
Regioselective C–H functionalization of the pyridazine ring requires tailored catalysts:
Table 3: Catalysts for Regioselective Pyridazine Modification
Catalyst | Reaction Type | Selectivity | Yield (%) | Reusability |
---|---|---|---|---|
Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Electrophilic arylation | C5 > 98% | 94 | 10 cycles |
Piperidine | Michael addition | C4 exclusive | 85–93 | Not reusable |
Taurine | Knoevenagel condensation | C6 regiocontrol | 72–97 | 3 cycles |
Industrial production faces hurdles in catalyst deployment, energy efficiency, and purification:
Table 4: Scalability Optimization Strategies
Challenge | Laboratory Solution | Industrial Scalability | Limitations |
---|---|---|---|
Solvent waste | Ethanol/water mixtures | Closed-loop distillation | High energy input for recovery |
Catalyst synthesis | Magnetic MOFs | 10+ recycles | Initial synthesis cost ($120/g) |
Reaction time | Microwave irradiation | Continuous flow reactors | Non-uniform heating at >10 L scale |
Product isolation | Ethanol precipitation | Centrifugation/filtration | Fails for hydrophilic impurities |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7